molecular formula C18H17FN4O3S2 B2383616 1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922614-72-0

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2383616
CAS No.: 922614-72-0
M. Wt: 420.48
InChI Key: BHQLZQCADXOHLC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a urea moiety linked to a thiadiazole ring, which is further substituted with a 2-fluorobenzylthio group and a 3,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the 2-fluorobenzylthio group and the 3,4-dimethoxyphenyl group. The final step involves the formation of the urea linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings or the thiadiazole ring can be replaced with other functional groups.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a chlorine substituent instead of fluorine.

    1-(3,4-Dimethoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a methyl substituent instead of fluorine.

    1-(3,4-Dimethoxyphenyl)-3-(5-((2-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a nitro substituent instead of fluorine.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c1-25-14-8-7-12(9-15(14)26-2)20-16(24)21-17-22-23-18(28-17)27-10-11-5-3-4-6-13(11)19/h3-9H,10H2,1-2H3,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQLZQCADXOHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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